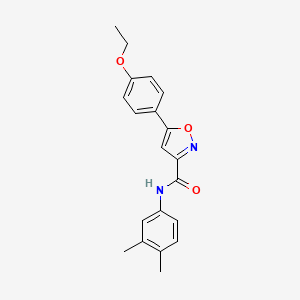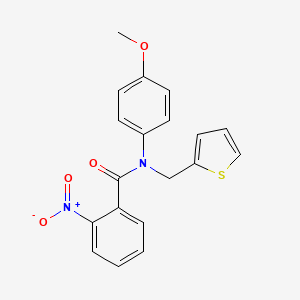
N-(4-methoxyphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Thiophene derivatives, including this compound, have gained significant attention in medicinal chemistry due to their therapeutic properties. They serve as lead molecules for drug discovery and combinatorial library synthesis .
- The compound’s molecular mass is 84.14 g/mol, and it is soluble in organic solvents but insoluble in water.
N-(4-methoxyphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide: is a heterocyclic compound containing a sulfur atom in its five-membered thiophene ring. Its chemical formula is C₁₆H₁₃N₃O₄S.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-methoxybenzoyl chloride with 2-nitrobenzylamine, followed by cyclization with thiophene-2-carbaldehyde.
Reaction Conditions: These reactions typically occur under reflux conditions using suitable solvents (e.g., chloroform, dichloromethane) and base (e.g., triethylamine).
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.
Scientific Research Applications
Medicine: Investigate its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Assess its impact on cellular processes.
Industry: Investigate its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or pathways (e.g., signal transduction).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other thiophene-containing molecules, such as Tipepidine, Tiquizium Bromides, and Sertaconazole Nitrate, share structural features.
Uniqueness: Highlight its distinct properties compared to these compounds.
Properties
Molecular Formula |
C19H16N2O4S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O4S/c1-25-15-10-8-14(9-11-15)20(13-16-5-4-12-26-16)19(22)17-6-2-3-7-18(17)21(23)24/h2-12H,13H2,1H3 |
InChI Key |
MBDKEEAYMWKTHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11352082.png)
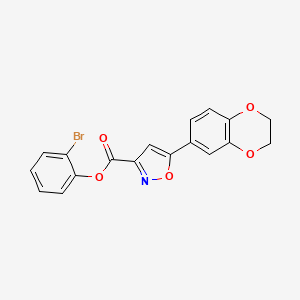
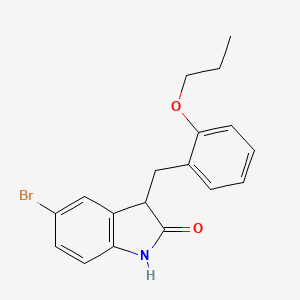
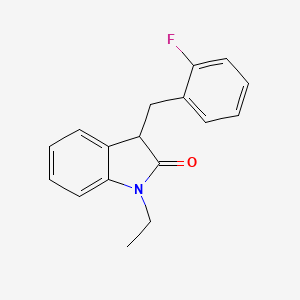
methanone](/img/structure/B11352123.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11352131.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B11352133.png)
![5-(3-bromophenyl)-6-(1-hydroxy-2-methylpropan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11352141.png)
![(4-Propoxyphenyl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11352152.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide](/img/structure/B11352153.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11352154.png)

![N-(diphenylmethyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352170.png)
